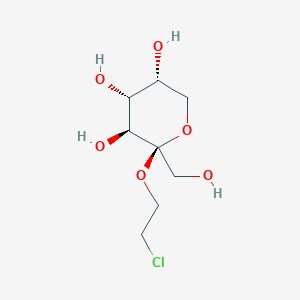

2-Chloroethyl-b-D-fructopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroethyl-b-D-fructopyranoside is a biochemical compound . It is often used in proteomics research and shows promise for the amelioration of various ailments, most notably cancer .

Synthesis Analysis

This compound is an intermediate in the synthesis of chiral spiroacetals . The reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature can yield highly crystalline 2′-chloroethyl β-D-fructopyranoside .Molecular Structure Analysis

The empirical formula of 2-Chloroethyl-b-D-fructopyranoside is C8H15ClO6 . It has a molecular weight of 242.65 .Chemical Reactions Analysis

The compound is involved in the synthesis of chiral spiroacetals . The ring-opening of epoxides by anions revealed that they proceeded in an anti-Furst–Plattner fashion .Physical And Chemical Properties Analysis

The compound has a decomposition temperature of 139-141 °C . Its molecular formula is C8H15ClO6 and it has a molecular weight of 242.65 .科学的研究の応用

Synthesis and Chemical Reactions

- 2-Chloroethyl β-D-fructopyranoside has been used in chemical synthesis, notably in the creation of various nucleophilic anions and spiro-internal glycosides. The chloro substituent in this compound has been substituted with different anions like N3–, NCS–, AcS–, and BzO–. Moreover, its reaction with base leads to the formation of 1,2-O-ethylene-β-D-fructopyranose in high yield (Chan, Cheong, Hough, & Richardson, 1985).

Antitumor Activities

- New N, N-bis(2-chloroethyl) fructopyranosyl phosphoramidates synthesized from 2-Chloroethyl β-D-fructopyranoside have shown inhibitory effects against L1210 cells and 5-180 tumors. These compounds exhibit significant antitumor activities, highlighting the potential of 2-Chloroethyl β-D-fructopyranoside derivatives in cancer research (Ru, 1993).

Glycosylation Studies

- The compound is also pivotal in glycosylation studies. Research on 2-O-acyl fructopyranosides has demonstrated that they are effective glycosyl donors for D-fructopyranoside synthesis with good β-selectivity and yields. This has implications for the synthesis of complex carbohydrates and related substances (Lin, Xu, Lu, & Yue, 2014).

Oligosaccharide Synthesis

- 2-Chloroethyl β-D-fructopyranoside plays a role in the synthesis of fructopyranose oligosaccharides. Studies have isolated novel oligosaccharides from fermented plant extracts, suggesting potential applications in food science and microbiology (Okada et al., 2010).

Biological and DNA Studies

- Research into DNA damage and repair mechanisms has also utilized derivatives of 2-Chloroethyl β-D-fructopyranoside. These studies have provided insights into the effects of certain compounds on DNA repair processes, which is critical for understanding mechanisms of drug action and carcinogenesis (Fornace, Kohn, & Kann, 1978).

Safety And Hazards

When handling 2-Chloroethyl-b-D-fructopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and discharge into the environment .

特性

IUPAC Name |

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSWTOXDXZLNE-OOJXKGFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl-b-D-fructopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)

![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)

![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)

![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)

![2-[(3,4,8-Trimethyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid prop-2-enyl ester](/img/structure/B1224874.png)

![N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1224876.png)

![3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)

![N-(phenylmethyl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1224888.png)

![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)